molecular formula C15H16O2S B14232082 Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate CAS No. 823790-90-5

Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate

Cat. No.: B14232082
CAS No.: 823790-90-5
M. Wt: 260.4 g/mol
InChI Key: HLHMTIRJTBORDU-UHFFFAOYSA-N
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Description

Methyl 3-phenyl-8-thiabicyclo[321]oct-2-ene-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific context and application, and ongoing research aims to elucidate these details further.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-3-ene-4-carboxylate
  • 8-methyl-3-phenyl-8-thiabicyclo[3.2.1]oct-2-en-8-ium iodide

Uniqueness

Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate is unique due to its specific bicyclic structure and the presence of a sulfur atom within the ring. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for various applications in research and industry.

Properties

CAS No.

823790-90-5

Molecular Formula

C15H16O2S

Molecular Weight

260.4 g/mol

IUPAC Name

methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate

InChI

InChI=1S/C15H16O2S/c1-17-15(16)14-12(10-5-3-2-4-6-10)9-11-7-8-13(14)18-11/h2-6,11,13H,7-9H2,1H3

InChI Key

HLHMTIRJTBORDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(CC2CCC1S2)C3=CC=CC=C3

Origin of Product

United States

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